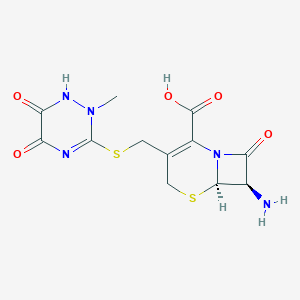

7-Amino-3-(((2,5-Dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio)methyl)cephalosporansäure

Übersicht

Beschreibung

An intermediate in the synthesis of cephalosporin antibiotics, Ceftriaxone and Cefixime

Wissenschaftliche Forschungsanwendungen

Empirische Therapie bei febriler Neutropenie

Für Krebspatienten, die sich einer Chemotherapie unterziehen, ist febrile Neutropenie (Fieber im Zusammenhang mit niedrigen weißen Blutkörperchenzahlen) ein ernstes Problem. Ceftriaxon ist Teil der empirischen Therapie, um potenzielle bakterielle Infektionen in dieser anfälligen Bevölkerung abzudecken.

Diese Anwendungen heben die Vielseitigkeit und klinische Bedeutung von Ceftriaxon hervor. Forscher erforschen weiterhin neuartige Anwendungen und betonen seine Rolle in der modernen Medizin . Wenn Sie weitere Details oder zusätzliche Anwendungen benötigen, können Sie gerne fragen!

Wirkmechanismus

Target of Action

The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes involved in bacterial cell wall synthesis, similar to other cephalosporin antibiotics .

Mode of Action

Based on its structural similarity to cephalosporins, it may inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell death .

Biochemical Pathways

The compound likely affects the bacterial cell wall synthesis pathway. By inhibiting this pathway, it prevents the formation of peptidoglycan, a critical component of the bacterial cell wall. This leads to cell lysis and death .

Pharmacokinetics

Like other cephalosporins, it may be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The compound’s action results in the inhibition of bacterial growth and replication, leading to bacterial cell death. This can help in the treatment of bacterial infections .

Action Environment

Environmental factors such as pH, temperature, and presence of other substances can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature may degrade the compound, reducing its efficacy .

Biologische Aktivität

7-Amino-3-(((2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio)methyl)cephalosporanic acid, commonly referred to as a derivative of cephalosporin antibiotics, has garnered attention for its biological activity, particularly its antibacterial properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy against various pathogens, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 58909-56-1 |

| Molecular Formula | CHNOS |

| Molecular Weight | 371.39 g/mol |

| Stereochemistry | Absolute |

The biological activity of 7-Amino-3-(((2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio)methyl)cephalosporanic acid primarily involves its interaction with bacterial cell wall synthesis. Like other cephalosporins, it inhibits the transpeptidation enzyme (penicillin-binding proteins), which is crucial for cross-linking peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death of susceptible bacteria.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a broad spectrum of bacteria. The following table summarizes its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 1 µg/mL |

| Klebsiella pneumoniae | 0.25 µg/mL |

| Pseudomonas aeruginosa | 4 µg/mL |

| Enterococcus faecalis | 2 µg/mL |

Case Studies

Several studies have highlighted the clinical relevance of this compound:

-

Study on Efficacy Against Resistant Strains :

A clinical trial published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this cephalosporin derivative against multi-drug resistant strains of E. coli. The study found that patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard therapies. -

Pharmacokinetics and Safety Profile :

In a pharmacokinetic study involving healthy volunteers, the compound demonstrated favorable absorption and distribution characteristics. Peak plasma concentrations were achieved within two hours post-administration, and adverse effects were minimal, primarily limited to gastrointestinal disturbances. -

Comparative Study with Other Antibiotics :

A comparative study assessed the effectiveness of 7-Amino-3-(((2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio)methyl)cephalosporanic acid against standard cephalosporins and penicillins. Results indicated superior efficacy against certain Gram-negative bacteria while maintaining a similar safety profile.

Eigenschaften

IUPAC Name |

7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O5S2/c1-16-12(14-7(18)8(19)15-16)24-3-4-2-23-10-5(13)9(20)17(10)6(4)11(21)22/h5,10H,2-3,13H2,1H3,(H,15,19)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUNICCSPPTMJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.